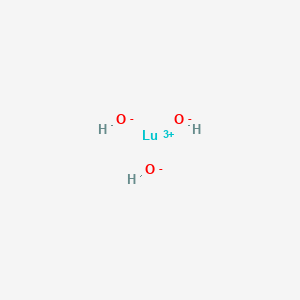
2,3,4,5-四氯甲苯
描述
1,2,3,4-tetrachloro-5-methylbenzene is a chlorinated derivative of toluene, characterized by the presence of four chlorine atoms attached to the benzene ring. Its molecular formula is C7H4Cl4, and it has a molecular weight of 229.92 g/mol . This compound is often used as a reference standard in various chemical analyses .
科学研究应用
1,2,3,4-tetrachloro-5-methylbenzene has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, although specific applications are less common.
Medicine: Limited use in medicinal chemistry, primarily as a reference compound.
作用机制
Target of Action
2,3,4,5-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon
Mode of Action
It is known that it can be used as a precursor in the manufacture of ethylene diamine , suggesting that it may interact with its targets through chemical reactions.
Biochemical Pathways
It is known to be used in the preparation of fatty acid carboxylates and amides , indicating that it may be involved in lipid metabolism.
Pharmacokinetics
Its molecular weight is 229.92 g/mol , and it has a predicted density of 1.497±0.06 g/cm3 . It has a melting point of 97-98 °C and a predicted boiling point of 279.9±35.0 °C . These properties may influence its bioavailability and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-methylbenzene typically involves the chlorination of toluene. The process requires careful control of reaction conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring. One common method involves the use of p-toluene sulfonyl chloride as a starting material, followed by chlorination and hydrolysis.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrachloro-5-methylbenzene may involve multi-step processes with stringent control over reaction parameters to achieve high yields and purity. The exact methods can vary depending on the scale and specific requirements of the production facility.
化学反应分析
Types of Reactions
1,2,3,4-tetrachloro-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated toluenes.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated toluenes.
Substitution: Various substituted toluenes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetrachlorotoluene
- 2,3,5,6-Tetrachlorotoluene
- 2,4,5,6-Tetrachlorotoluene
Uniqueness
1,2,3,4-tetrachloro-5-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the chlorine atoms can affect the compound’s behavior in various chemical reactions and its interactions with other molecules.
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELNPSBDOUFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905621 | |
| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-32-2, 76057-12-0 | |
| Record name | 2,3,4,5-Tetrachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, methyl-, tetrachloro deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrachloro-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)

![5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one](/img/structure/B106221.png)









